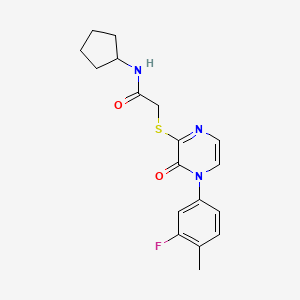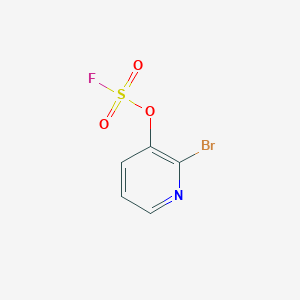
3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide" is a structurally complex molecule that appears to be related to various synthesized compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, there are several related compounds with similar structural motifs, such as indole, phenyl, and propanamide groups, which have been synthesized and studied for their biological activities, including urease inhibition, antiulcer, immunosuppressive, anticonvulsant, anticancer, and anti-Mycobacterium phlei activities .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with core structures like indole or quinoline, followed by various functionalization reactions. For instance, indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized through nucleophilic substitution reactions . Similarly, compounds with a piperidinomethylphenoxy moiety were prepared and tested for gastric acid antisecretory activity . The synthesis of N-phenyl-3-(indol-3-yl)propanamides involved aryl substitutions to evaluate immunosuppressive activities . These examples demonstrate the complexity and diversity of synthetic routes that could be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds often includes an indole core, which is a common feature in many biologically active molecules. The indole moiety is known for its ability to interact with biological targets due to its planar structure and potential for hydrogen bonding . The presence of a phenyl group can also contribute to the molecule's hydrophobic interactions, while the propanamide linkage is a versatile connector that can influence the molecule's conformation and overall properties .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups that can participate in various reactions. For example, the oxadiazole scaffold in some synthesized compounds can act as a nucleophile in substitution reactions . The presence of thioether groups in other compounds suggests potential for oxidation or alkylation reactions . The synthesis of functionalized cyclopropanes through cyclization reactions also indicates the reactivity of the propanamide moiety under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structures. For instance, the presence of multiple aromatic rings can increase the compound's hydrophobicity, which is important for membrane permeability and drug-likeness . The introduction of heteroatoms such as nitrogen, oxygen, or sulfur can influence the compound's polarity, solubility, and potential for forming hydrogen bonds with biological targets . The stereochemistry of the compound can also play a crucial role in its biological activity, as seen in the synthesis of enantiomerically pure compounds .
Applications De Recherche Scientifique
Novel Scaffolds and Urease Inhibitors
Research has led to the development of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These compounds were synthesized through a multi-step process, resulting in molecules that exhibited potent in vitro inhibitory potential against the urease enzyme. The study demonstrates the compounds' competitive inhibition of the enzyme, with significant potential for therapeutic applications in drug design, emphasizing their value in addressing diseases related to urease activity. The hemolytic study further suggested mild cytotoxicity, indicating their safety profile for further drug development processes (Nazir et al., 2018).
Anticancer Activities
Another significant application is seen in the synthesis and evaluation of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds. These were synthesized based on the Michael reaction and showed promising antiproliferative activity against human cancer cell lines, including HCT-116 and MCF-7. The study highlighted the potential of these derivatives as anticancer agents, suggesting the quinoxaline ring as a suitable scaffold for carrying peptidomimetic side chains in position 3, which could be instrumental in the development of new cancer therapies (El Rayes et al., 2019).
Immunomodulating Activities
The synthesis of N-aryl-3-(indol-3-yl)propanamides has been explored for their immunosuppressive activities. A specific compound within this category demonstrated significant inhibitory activity in murine splenocytes proliferation assays and mice delayed-type hypersensitivity (DTH) assays. This finding underscores the potential of these compounds in modulating immune responses, which could be beneficial in developing treatments for autoimmune diseases and conditions requiring immunosuppression (Giraud et al., 2010).
Mécanisme D'action
Target of Action
The primary target of 3-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]propanamide is the RNA-dependent RNA polymerase (RdRp) of certain viruses . RdRp is an essential enzyme in the life cycle of RNA viruses and is responsible for the replication of the virus’s RNA genome .
Mode of Action
3-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]propanamide interacts with its target RdRp, leading to the inhibition of viral replication
Biochemical Pathways
The compound’s interaction with RdRp affects the viral replication pathway, leading to a decrease in the production of new viral particles . This disruption of the viral life cycle can lead to a reduction in viral load and potentially aid in the treatment of viral infections.
Result of Action
The result of the action of 3-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]propanamide is the inhibition of viral replication, which can lead to a decrease in viral load . This can potentially alleviate symptoms and aid in the recovery of viral infections.
Safety and Hazards
Propriétés
IUPAC Name |
3-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS/c28-23(16-15-19-9-3-1-4-10-19)26-17-18-29-25-21-13-7-8-14-22(21)27-24(25)20-11-5-2-6-12-20/h1-14,27H,15-18H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTQMOMLKAZGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2-methoxypyridine-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2528619.png)



![Imidazo[1,5-a]pyridine-6-carbonitrile](/img/structure/B2528624.png)
![1-[3-[5-[2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2528626.png)
![6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2528628.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2528629.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2528630.png)

![N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2528632.png)

